molecular formula C14H17NO2 B5074055 4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL

4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL

Cat. No.: B5074055
M. Wt: 231.29 g/mol
InChI Key: FAIVFMWREWZJNR-UHFFFAOYSA-N
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Description

4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL is a synthetic organic compound characterized by a phenyl group attached to a but-2-yn-1-ol backbone, with a morpholine substituent at the 4-position. Key structural features include:

  • Morpholine moiety: A six-membered heterocyclic ring containing oxygen and nitrogen atoms, known to enhance solubility and participate in hydrogen bonding, often exploited in drug design .
  • Hydroxyl group (-OH): Increases polarity, impacting solubility and metabolic pathways.

Properties

IUPAC Name

4-morpholin-4-yl-1-phenylbut-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(13-5-2-1-3-6-13)7-4-8-15-9-11-17-12-10-15/h1-3,5-6,14,16H,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIVFMWREWZJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL typically involves the following steps:

    Formation of the Alkyne Group: The initial step involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions. For instance, a halogenated phenylbutyne can react with morpholine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.

    Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several patented derivatives (Table 1). Key comparisons include:

Table 1: Structural Comparison of 4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL and Analogs
Compound Name Core Structure Key Functional Groups Biological Target/Application (Inferred)
This compound Phenyl-butynol Morpholine, alkyne, hydroxyl Unknown (structural analog to TLR antagonists)
(S,E)-N-(...)-4-(Morpholin-4-yl)but-2-enamide Quinoline-but-enamide Morpholine, amide, alkene Kinase inhibition (e.g., cancer targets)
4-(Diethylamino)but-2-enamide Quinoline-but-enamide Diethylamino, amide, alkene TLR7-9 antagonism (autoimmune diseases)
Quinoline-morpholine derivatives Quinoline-morpholine Morpholine, nitrile, heterocyclic TLR7-9 antagonists (lupus treatment)
Key Observations:

Morpholine vs. Other Amines: The morpholine group in the target compound and its analogs (e.g., ) enhances water solubility compared to diethylamino groups (e.g., ), which may increase lipophilicity and membrane permeability.

Alkyne vs. Amide-containing derivatives (e.g., ) may exhibit stronger hydrogen-bonding interactions with proteins, improving target affinity.

Hydroxyl vs. Nitrile/Cyano Groups: The hydroxyl group in the target compound increases polarity, which could reduce blood-brain barrier penetration compared to nitrile-containing analogs (e.g., ).

Pharmacological and Physicochemical Properties (Inferred)

While explicit data are absent, trends from analogs suggest:

  • Solubility: Morpholine and hydroxyl groups likely render the target compound more water-soluble than diethylamino or nitrile-containing analogs.
  • Metabolic Stability : The alkyne may undergo oxidation, whereas amides (e.g., ) are generally more metabolically stable.

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